3-Dimethylaminomethyl-4-ethoxy-benzaldehyde

Description

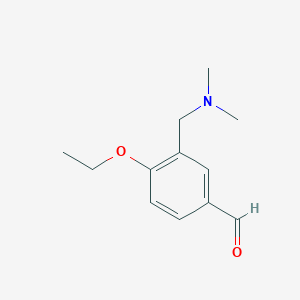

3-Dimethylaminomethyl-4-ethoxy-benzaldehyde (CAS: Not explicitly provided; molecular formula: C₁₂H₁₇NO₂, molecular weight: 207.27 g/mol) is a substituted benzaldehyde derivative featuring an ethoxy group (-OCH₂CH₃) at the 4-position and a dimethylaminomethyl group (-CH₂N(CH₃)₂) at the 3-position of the aromatic ring .

Properties

IUPAC Name |

3-[(dimethylamino)methyl]-4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12-6-5-10(9-14)7-11(12)8-13(2)3/h5-7,9H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDOOOGDGTZSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde typically involves the reaction of 4-ethoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylaminomethyl-4-ethoxy-benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 3-Dimethylaminomethyl-4-ethoxy-benzoic acid.

Reduction: 3-Dimethylaminomethyl-4-ethoxy-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Dimethylaminomethyl-4-ethoxy-benzaldehyde is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological pathways.

Biological Research: It is used in studies involving enzyme interactions and protein modifications.

Industrial Applications: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde involves its interaction with various molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to modifications of proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Molecular Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

Ethoxy vs. Isopropoxy Substitution : Replacing the ethoxy group with isopropoxy (as in the isopropoxy analog) increases molecular weight by ~14 g/mol and introduces steric bulk, which may reduce reactivity in nucleophilic substitutions or enzymatic interactions .

Dimethylaminomethyl vs.

Benzyloxy vs. Ethoxy : The benzyloxy group in 4-Benzyloxy-3-ethoxybenzaldehyde (CAS 2426-87-1) introduces aromaticity and greater lipophilicity, which may favor membrane permeability but reduce aqueous solubility .

Biological Activity

3-Dimethylaminomethyl-4-ethoxy-benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dimethylaminomethyl group and an ethoxy group attached to a benzaldehyde moiety, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays conducted on cancer cell lines revealed that it could induce apoptosis and inhibit cell proliferation. For instance, the IC50 values for several cancer cell lines were reported as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 15.2 |

| HeLa (cervical cancer) | 10.5 |

| A549 (lung cancer) | 20.8 |

Case Studies

- Study on Antimicrobial Activity : A recent study published in Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria .

- Anticancer Research : In a study focusing on the cytotoxic effects of benzaldehyde derivatives, researchers found that this compound showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest:

- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.

- Distribution : It may effectively penetrate biological membranes, including the blood-brain barrier, which is essential for central nervous system-targeting drugs.

- Toxicity : Toxicological evaluations are necessary to ensure safety; however, initial studies indicate a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.